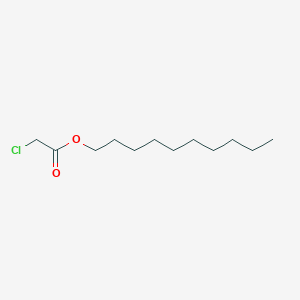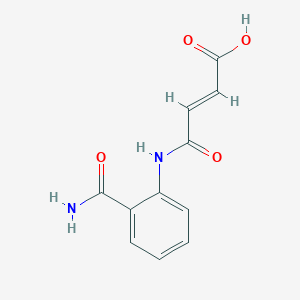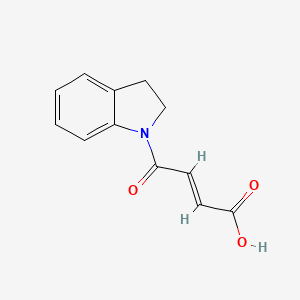
2-cloroacetato de decilo
Descripción general
Descripción
Decyl 2-chloroacetate is an organic compound with the molecular formula C12H23ClO2. It is a member of the chloroacetate family, characterized by the presence of a chloroacetate group attached to a decyl chain. This compound is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Decyl 2-chloroacetate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the decyl ester group into target molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: Research on decyl 2-chloroacetate includes its potential use in drug development and as a model compound for studying ester hydrolysis in biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Análisis Bioquímico
Biochemical Properties
Decyl 2-chloroacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between Decyl 2-chloroacetate and esterases results in the formation of decanol and chloroacetic acid. This reaction is crucial in understanding the metabolic pathways and the biochemical behavior of Decyl 2-chloroacetate .
Cellular Effects
Decyl 2-chloroacetate has been observed to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, Decyl 2-chloroacetate can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of Decyl 2-chloroacetate involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, leading to either inhibition or activation of their activity. For instance, Decyl 2-chloroacetate can inhibit the activity of certain esterases, resulting in the accumulation of ester substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decyl 2-chloroacetate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Decyl 2-chloroacetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to Decyl 2-chloroacetate can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Decyl 2-chloroacetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects. For example, high doses of Decyl 2-chloroacetate have been associated with hepatotoxicity and neurotoxicity in animal studies. Understanding the dosage effects is crucial for determining the safe and effective use of Decyl 2-chloroacetate in therapeutic applications .
Metabolic Pathways
Decyl 2-chloroacetate is involved in several metabolic pathways. It is metabolized by esterases to produce decanol and chloroacetic acid. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of Decyl 2-chloroacetate with metabolic enzymes is essential for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Decyl 2-chloroacetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, Decyl 2-chloroacetate can be transported across cell membranes by specific transporters, leading to its distribution in various tissues and organs .
Subcellular Localization
Decyl 2-chloroacetate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, Decyl 2-chloroacetate may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing cellular metabolism and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decyl 2-chloroacetate can be synthesized through the esterification of decanol with chloroacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, decyl 2-chloroacetate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of decanol and chloroacetic acid into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature to promote esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Decyl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in decyl 2-chloroacetate can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: In the presence of water and a base, decyl 2-chloroacetate can undergo hydrolysis to yield decanol and chloroacetic acid.
Reduction: The ester group in decyl 2-chloroacetate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in an organic solvent, such as dichloromethane, under mild conditions.
Hydrolysis: This reaction is often performed using aqueous sodium hydroxide or potassium hydroxide solutions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Major Products Formed
Substitution Reactions: The major products are the substituted esters, where the chloro group is replaced by the nucleophile.
Hydrolysis: The primary products are decanol and chloroacetic acid.
Reduction: The main product is decanol, resulting from the reduction of the ester group.
Mecanismo De Acción
Decyl 2-chloroacetate exerts its effects primarily through its ability to undergo nucleophilic substitution reactions. The chloro group in the compound is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in modifying biological molecules and studying enzyme-catalyzed reactions. The ester group in decyl 2-chloroacetate can also be hydrolyzed by esterases, releasing decanol and chloroacetic acid, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Octyl 2-chloroacetate
- Propyl 2-chloroacetate
- Isoamyl 2-chloroacetate
- Furfuryl 2-chloroacetate
- Butyl 2-chloroacetate
Uniqueness
Decyl 2-chloroacetate is unique due to its longer decyl chain, which imparts different physical and chemical properties compared to shorter-chain chloroacetates. The longer chain length affects the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.
Propiedades
IUPAC Name |
decyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAYVQKPZABXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281788 | |
| Record name | decyl 2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-05-6 | |
| Record name | NSC23052 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | decyl 2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Decyl 2-chloroacetate in the synthesis of Ethonium?
A1: Decyl 2-chloroacetate serves as a crucial intermediate in the three-stage synthesis of Ethonium []. The researchers investigated and optimized the preparation of Decyl 2-chloroacetate to improve the overall yield of the final drug product.
Q2: Can you provide details on the optimized synthesis of Decyl 2-chloroacetate mentioned in the paper?
A2: Unfortunately, while the abstract mentions that the stage for preparation of Decyl 2-chloroacetate was investigated and optimal conditions were determined, the specific details of this optimization are not provided in the abstract []. A full-text analysis would be necessary to gain insights into the reaction conditions, reagents, and yields achieved.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)



![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)


![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

